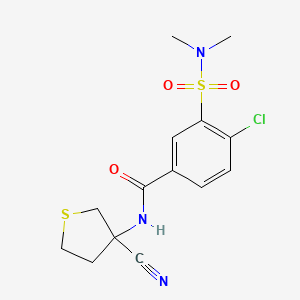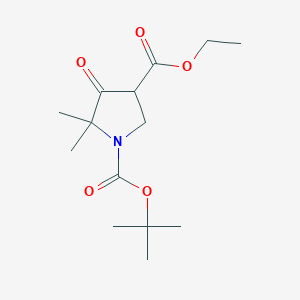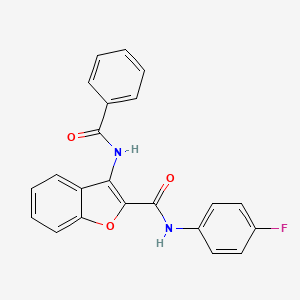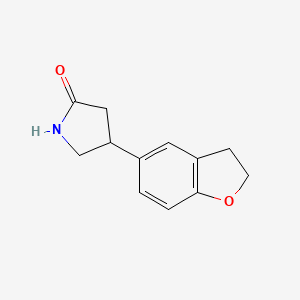![molecular formula C12H19N3 B2541781 [6-(1-Azepanyl)-3-pyridinyl]methanamine CAS No. 926204-84-4](/img/structure/B2541781.png)
[6-(1-Azepanyl)-3-pyridinyl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Chemical Inhibitors and Drug Metabolism
[6-(1-Azepanyl)-3-pyridinyl]methanamine is implicated in the field of drug metabolism and Cytochrome P450 (CYP) enzyme inhibition. CYP enzymes metabolize a diverse number of drugs, and the selectivity of chemical inhibitors for specific CYP isoforms is crucial for predicting drug-drug interactions. Potent and selective chemical inhibitors, like those involving pyridinyl compounds, are essential in phenotyping studies to decipher the involvement of specific CYP isoforms in drug metabolism (Khojasteh et al., 2011).
Neuropharmacological Research
Pyridinyl compounds like [6-(1-Azepanyl)-3-pyridinyl]methanamine have been explored in the context of neuropharmacological research, particularly in the study of metabotropic glutamate receptors (mGluRs). mGluR5 antagonists have potential therapeutic applications in managing conditions like neurodegeneration, addiction, anxiety, and pain. The specificity and selectivity of these antagonists are of significant interest in the field (Lea & Faden, 2006).
Coordination Chemistry and Material Science
Pyridinyl compounds, including [6-(1-Azepanyl)-3-pyridinyl]methanamine, show intriguing variability in their chemistry and properties. These compounds are used in coordination chemistry, forming complex compounds with diverse spectroscopic properties, structures, magnetic properties, and biological and electrochemical activity. The study of such compounds can identify potential areas of interest in material science and other fields (Boča et al., 2011).
Medicinal Chemistry and Drug Discovery
In medicinal chemistry, pyridinyl compounds, including [6-(1-Azepanyl)-3-pyridinyl]methanamine, are considered crucial scaffolds for the development of biologically active molecules. Their structural and biological features are instrumental in designing kinase inhibitors for the treatment of cancer and other diseases. Such compounds, due to their structural similarity to ATP, can act as potent kinase inhibitors (El-Gamal & Anbar, 2017).
Biotechnological Applications
Azepane-based motifs, a part of the [6-(1-Azepanyl)-3-pyridinyl]methanamine structure, are extensively studied due to their pharmacological properties. Azepane derivatives possess a high degree of structural diversity, making them valuable for discovering new therapeutic agents. More than 20 azepane-based drugs have been approved by the FDA, and they are widely used to treat various diseases. The structural diversity and pharmacological properties of azepane-based compounds highlight their significance in drug discovery and the potential for future therapeutic applications (Zha et al., 2019).
Safety and Hazards
Propiedades
IUPAC Name |
[6-(azepan-1-yl)pyridin-3-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3/c13-9-11-5-6-12(14-10-11)15-7-3-1-2-4-8-15/h5-6,10H,1-4,7-9,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAYROBVVUDIZIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NC=C(C=C2)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-([1,1'-biphenyl]-2-yl)-2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propanamide](/img/structure/B2541698.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diallylsulfamoyl)benzamide](/img/structure/B2541699.png)






![N-[2-[(1-Cyano-3-methylcyclohexyl)amino]-2-oxoethyl]-4-methylpentanamide](/img/structure/B2541711.png)

![1-[3-(5-Methyl-1,3-thiazol-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2541714.png)

![Ethyl 2-(3-ethyl-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]pur in-8-yl)acetate](/img/structure/B2541716.png)
